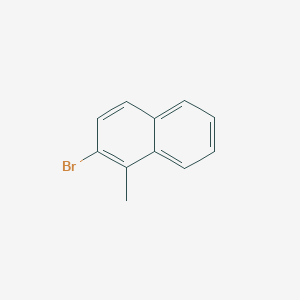

2-Bromo-1-methylnaphthalene

Description

Contextualizing 2-Bromo-1-methylnaphthalene within Naphthalene (B1677914) Chemistry

To appreciate the significance of this compound, it is essential to understand the broader context of naphthalene chemistry. Naphthalene, a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings, serves as a fundamental building block for a wide range of derivatives. ijrpr.comnumberanalytics.com

Naphthalene's planar and aromatic structure allows for a variety of chemical modifications, leading to a vast family of derivatives with diverse properties and applications. ijrpr.comontosight.ai These derivatives are integral to numerous fields, including:

Pharmaceuticals: The naphthalene scaffold is present in many drugs, such as the nonsteroidal anti-inflammatory drug (NSAID) Naproxen and the anticoagulant Warfarin. ijrpr.comlifechemicals.com Naphthalene derivatives are also investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties. ontosight.airesearchgate.net

Materials Science: Naphthalene-based compounds are used in the synthesis of polymers, plastics, dyes, and resins. ijrpr.comnumberanalytics.com Their unique electronic and optical properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nbinno.com

Agrochemicals: Certain naphthalene derivatives are utilized in the development of pesticides and herbicides. nbinno.com

Dyes and Pigments: The extended aromatic system of naphthalene derivatives makes them ideal precursors for a variety of dyes and pigments. numberanalytics.comlifechemicals.com

The structural diversity of naphthalene derivatives, achieved through various substitution patterns, allows for the fine-tuning of their chemical and physical properties to suit specific applications. lifechemicals.com

The introduction of bromine atoms onto the naphthalene core significantly enhances its synthetic utility. dergipark.org.tr Brominated naphthalenes, including compounds like this compound, are crucial intermediates for several reasons:

Versatile Building Blocks: The carbon-bromine bond provides a reactive site for a wide array of chemical transformations. dergipark.org.tr This allows for the introduction of various functional groups through cross-coupling reactions like the Suzuki, Stille, and Sonogashira reactions. nbinno.com These reactions are fundamental in constructing complex organic molecules. nbinno.com

Precursors to Advanced Materials: Brominated naphthalenes are used in the synthesis of conjugated polymers and organic semiconductors. nbinno.com The presence of bromine facilitates polymerization and the creation of materials with desirable electronic and conductive properties for use in electronic devices. nbinno.com

Flame Retardants: Polybrominated naphthalene derivatives have been used as flame retardants in various materials. metu.edu.tr

The ability to selectively introduce bromine at specific positions on the naphthalene ring allows chemists to design and synthesize complex molecules with tailored properties for applications in both synthetic and material sciences. mdpi.comresearchgate.net

Research Landscape of this compound: A Review of Current Literature

While the broader field of naphthalene chemistry is well-established, research specifically focused on this compound is more niche. However, existing literature highlights its importance as a synthetic intermediate.

Historically, research on substituted naphthalenes has been driven by the need for precursors in various industries, including pharmaceuticals and materials. ijrpr.comnumberanalytics.com this compound has been identified as a useful reagent and intermediate in organic synthesis. lookchem.com

Contemporary research continues to explore the utility of this compound in various synthetic applications:

Organic Synthesis: It is used as a reagent and intermediate for creating a variety of organic compounds due to its reactivity in a range of chemical reactions. lookchem.com

Pharmaceutical Research: Its potential for incorporation into new drug development makes it a valuable compound for medicinal chemists. lookchem.com

Dye Manufacturing: The aromatic properties of this compound contribute to the color and stability of dyes. lookchem.com

Fragrance Industry: Its aromatic nature is utilized in creating different scent profiles for perfumes and other scented products. lookchem.com

Aromatic Compound Production: It serves as a building block for other aromatic compounds used in cosmetics and cleaning products. lookchem.com

A recent study investigated the electrochemically induced carbon-bromine bond dissociation in the radical anion of 1-Bromo-2-methylnaphthalene (B105000), a closely related isomer. mdpi.com This type of fundamental research into the reactivity of brominated methylnaphthalenes can provide valuable insights for designing new synthetic methodologies and molecular architectures for applications like cross-coupling polymerization. mdpi.com

Despite its utility, the research landscape for this compound is not as extensive as for some other naphthalene derivatives. Several areas present opportunities for future investigation:

Development of Novel Synthetic Methodologies: While it is used as a synthetic intermediate, there is room for the development of more efficient and selective methods for its synthesis and for its use in further transformations. Research into novel catalytic systems for reactions involving this compound could be a fruitful area.

Exploration of New Applications: A deeper investigation into the biological activities of compounds derived from this compound could lead to the discovery of new pharmaceutical leads. Similarly, exploring its potential in the synthesis of novel materials with unique optical or electronic properties is a promising avenue.

Detailed Mechanistic Studies: Further computational and experimental studies on the reactivity of this compound, similar to the work on its isomer, can provide a more profound understanding of its chemical behavior. mdpi.com This knowledge can aid in the rational design of new reactions and materials.

Green Chemistry Approaches: Developing more environmentally friendly synthetic routes to and from this compound, for instance, by using micellar reaction media to reduce solvent waste, aligns with the growing emphasis on sustainable chemistry. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJFBKVIGAYAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498116 | |

| Record name | 2-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20601-22-3 | |

| Record name | 2-Bromo-1-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20601-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20601-22-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 Methylnaphthalene and Its Derivatives

Direct Bromination Approaches

Direct bromination of 1-methylnaphthalene (B46632) is a primary route for synthesizing bromo-1-methylnaphthalene isomers. This approach involves the introduction of a bromine atom directly onto the aromatic rings of the naphthalene (B1677914) system through either electrophilic aromatic substitution or radical mechanisms. The choice of method significantly influences the position of bromination.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds like 1-methylnaphthalene. In this process, an electrophilic bromine species attacks the electron-rich naphthalene ring system, replacing a hydrogen atom. Naphthalene and its derivatives are highly susceptible to EAS reactions, often proceeding under milder conditions than those required for benzene (B151609). pearson.comdocbrown.info

The reaction typically involves molecular bromine (Br₂) as the bromine source, often in a suitable solvent like carbon tetrachloride or dichloromethane. orgsyn.orgresearchgate.net The presence of a Lewis acid catalyst, such as FeBr₃, can be used to generate a more potent electrophile (Br⁺), although the high reactivity of the naphthalene ring often makes this unnecessary. pearson.com

A significant challenge in the electrophilic bromination of 1-methylnaphthalene is controlling the position of the incoming bromine atom, a concept known as regioselectivity. The naphthalene ring system has two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The α-positions are generally more reactive toward electrophiles because the carbocation intermediate formed during the reaction (the arenium ion) is more resonance-stabilized. pearson.comyoutube.com

In 1-methylnaphthalene, the existing methyl group further influences the reaction's outcome. As an electron-donating group, the methyl group is "activating," making the ring more reactive than unsubstituted naphthalene. vanderbilt.edu It directs incoming electrophiles to the ortho (position 2) and para (position 4) positions. Consequently, the direct electrophilic bromination of 1-methylnaphthalene typically yields a mixture of isomers, primarily 4-bromo-1-methylnaphthalene and the desired 2-bromo-1-methylnaphthalene.

Controlling the reaction to favor the 2-bromo isomer over the kinetically favored 4-bromo isomer is a key challenge. Reaction conditions such as temperature, solvent, and the presence of catalysts can influence the product ratio. For instance, bromination of 1-bromonaphthalene (B1665260) at very low temperatures (-30 °C) has been shown to favor the 1,4-disubstituted product, while higher temperatures can lead to different isomer distributions. researchgate.netmdpi.com The use of structured solid catalysts, such as certain clays, has also been investigated to influence the regioselectivity of naphthalene dibromination, with some catalysts showing a slight preference for the 1,5-isomer over the 1,4-isomer under specific conditions. mdpi.com

Table 1: Regioselectivity in Electrophilic Bromination of Naphthalene Derivatives This table illustrates the typical outcomes and challenges in controlling regioselectivity during the electrophilic bromination of naphthalene and its derivatives.

| Substrate | Reagent/Conditions | Major Product(s) | Key Observation |

| Naphthalene | Br₂ in CCl₄ | 1-Bromonaphthalene | Preferential substitution at the more reactive α-position. orgsyn.org |

| 1-Bromonaphthalene | Br₂ in DCM, -30 °C | 1,4-Dibromonaphthalene (90%) | Low temperature favors kinetic product. researchgate.net |

| 1-Bromonaphthalene | Br₂ in CCl₄, 77 °C, UV light | 1,5-Dibromonaphthalene (80%) | Conditions favor a different isomer, suggesting thermodynamic control or a different mechanism. researchgate.net |

| Naphthalene | Br₂ over KSF clay | Mixture of 1,4- and 1,5-dibromonaphthalene | Solid catalysts can alter the kinetic vs. thermodynamic product ratio. cardiff.ac.uk |

Advanced Synthetic Routes

Beyond direct bromination, more complex, multi-step synthetic routes can be employed to produce this compound with unambiguous regiochemistry. These methods often involve building the molecule with the desired substitution pattern from a different precursor, thus avoiding the isomer separation issues inherent in direct electrophilic bromination.

One powerful strategy is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a bromine atom. To synthesize this compound via this route, one would start with 1-methyl-2-naphthylamine. This precursor would be treated with a nitrite source (like NaNO₂) in the presence of a strong acid to form a diazonium salt. Subsequent treatment of this intermediate with a copper(I) bromide (CuBr) solution would yield the target molecule, this compound. This approach provides excellent regiocontrol, as the position of the bromine atom is predetermined by the position of the amino group on the starting material.

Another potential advanced route involves the transformation of other functional groups. For example, 1-methyl-2-naphthol could be converted to a triflate, which could then participate in a palladium-catalyzed cross-coupling reaction with a bromide source. Similarly, arylboronic acids can react with reagents like N-bromosuccinimide to yield the corresponding bromo-arenes through an ipso-substitution, where the boronic acid group is replaced by bromine. organic-chemistry.org These advanced methods, while often longer, offer the significant advantage of producing a single, pure isomer.

Synthesis from Precursors: 2-Methylnaphthalene (B46627)

The direct bromination of 2-methylnaphthalene is a common approach to introduce a bromine atom onto the naphthalene scaffold. However, the regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions. The methyl group is an activating group, and its directing effect, combined with the inherent reactivity of the naphthalene ring, influences the position of bromination.

Research into the bromination of 2-methylnaphthalene using bromine and an iron(III) bromide (FeBr₃) catalyst indicates that the reaction primarily yields 1-bromo-2-methylnaphthalene (B105000) as the major isomer chegg.com. The formation of this isomer can be explained by examining the stability of the arenium ion intermediates. Attack at the C1 position (alpha position) adjacent to the methyl group results in a more stable carbocation intermediate due to resonance, directing the substitution to this position.

While direct bromination of 2-methylnaphthalene preferentially yields the 1-bromo isomer, benzylic bromination is also a significant competing reaction, especially under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator) tandfonline.comtandfonline.comprepchem.com. This reaction leads to the formation of 2-(bromomethyl)naphthalene, where the bromine is attached to the methyl group rather than the aromatic ring tandfonline.comtandfonline.com. Achieving the this compound isomer from a methylnaphthalene precursor would likely require starting with 1-methylnaphthalene and carefully controlling the bromination conditions or employing a multi-step synthetic route.

Multi-step Reaction Sequences for Specific Isomers

To achieve specific substitution patterns that are not accessible through direct functionalization, chemists employ multi-step reaction sequences. These pathways offer precise control over the placement of functional groups.

A transition metal-free, multi-step synthesis for 2-bromo-3-(bromomethyl)naphthalene (B8671974) starting from naphthalene has been developed dergipark.org.trresearchgate.net. This sequence demonstrates a modular and efficient approach to creating a specifically substituted naphthalene derivative.

The key steps in this synthesis are:

Birch Reduction : Naphthalene is first reduced to 1,4-dihydronaphthalene under mild conditions dergipark.org.trresearchgate.net.

Cyclopropanation : The resulting 1,4-dihydronaphthalene reacts with dichlorocarbene, generated in situ from chloroform and potassium tert-butoxide, to form a dichlorocyclopropane adduct dergipark.org.trresearchgate.net.

Rearrangement : This adduct is then treated with potassium tert-butoxide to yield the key intermediate, 1H-cyclopropa[b]naphthalene dergipark.org.trresearchgate.net.

Brominative Ring Opening : The final step involves the ring-opening of the cyclopropane ring using molecular bromine (Br₂), which proceeds with high yield (97%) to furnish the target molecule, 2-bromo-3-(bromomethyl)naphthalene dergipark.org.tr.

This method provides a higher yield compared to previous syntheses, which often involved radical bromination of a 2-bromo-3-methylnaphthalene precursor dergipark.org.tr.

1-Indanone and its derivatives are versatile building blocks in organic synthesis that can serve as precursors to naphthalene systems. A comprehensive review of 1-indanone synthesis highlights various methods for their preparation, including Friedel-Crafts reactions nih.govresearchgate.net.

Specifically, substituted indanones can be synthesized and then further functionalized. For instance, 6-methoxy-3-phenyl-1-indanone can be brominated to produce 2-bromo-6-methoxy-3-phenyl-1-indanone nih.gov. While this specific example does not lead directly to this compound, the underlying strategy is significant. The 1-indanone core can be converted into a naphthalene system through various reactions, such as aromatization, ring expansion, or annulation strategies. The substituents on the initial indanone ring (like the bromo group) would then be incorporated into the final naphthalene product, offering a strategic pathway to otherwise difficult-to-access isomers.

Nitrogen-to-Carbon Transmutation in Isoquinolines for Naphthalene Derivatives

A modern and innovative strategy for synthesizing substituted naphthalenes involves the skeletal editing of isoquinolines nih.govresearchgate.netnih.gov. This "nitrogen-to-carbon transmutation" provides direct access to the naphthalene core from a readily available heterocyclic precursor nih.govnih.gov.

The reaction is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium ylide (e.g., from methyltriphenylphosphonium bromide) as the carbon source researchgate.netnih.govresearchgate.net. The process involves the following key transformations:

The nitrogen atom in the isoquinoline ring is precisely swapped for a CH unit nih.gov.

The mechanism proceeds through a ring-opening of the isoquinoline to form a triene intermediate nih.govresearchgate.netnih.gov.

This intermediate then undergoes a 6π-electrocyclization and subsequent elimination to afford the final naphthalene product nih.govresearchgate.netnih.gov.

This method is highly versatile, tolerating a wide range of substituents on the isoquinoline starting material, thus allowing for the synthesis of various polysubstituted naphthalenes that would be challenging to prepare using traditional methods nih.gov. It also provides a straightforward route for isotopic labeling nih.govresearchgate.net.

| Starting Material | Reagents | Product Type | Key Transformation | Reference |

| Substituted Isoquinolines | CH₃PPh₃Br, ᵗBuONa | Substituted Naphthalenes | N-to-C single-atom transmutation | nih.gov |

Bucherer Reaction for Aminonaphthalene Derivatives

The Bucherer reaction is a cornerstone of naphthalene chemistry, providing a reversible method to convert naphthols into naphthylamines in the presence of ammonia and sodium bisulfite wikipedia.orgorganicreactions.orgwikiwand.com. Discovered by Hans Theodor Bucherer, this reaction is crucial in the industrial synthesis of dye precursors wikipedia.org.

The reaction mechanism involves the addition of bisulfite to the naphthol, followed by nucleophilic attack by an amine and subsequent elimination of water and the bisulfite group wikiwand.com. The reversibility of the reaction allows for the synthesis of naphthols from naphthylamines as well organicreactions.org.

While the Bucherer reaction produces aminonaphthalene derivatives, these compounds are valuable intermediates. For example, a synthesized naphthylamine can be converted into a bromo-naphthalene derivative via the Sandmeyer reaction. This two-step sequence—Bucherer reaction followed by a Sandmeyer reaction—represents a classic and powerful strategy for introducing a bromine atom at a specific position on the naphthalene ring that might not be accessible by direct bromination. Recent advancements have adapted the Bucherer reaction to microwave-assisted conditions, significantly reducing reaction times and improving yields tandfonline.com.

| Reaction Name | Reactant | Product | Key Reagents | Significance |

| Bucherer Reaction | Naphthol | Naphthylamine | Ammonia, Sodium Bisulfite | Synthesis of amine precursors |

| Bucherer-Lepetit Reaction | Naphthylamine | Naphthol | Aqueous Sulfite/Bisulfite | Reversible conversion |

Metal-Catalyzed Synthetic Strategies

Metal-catalyzed reactions are indispensable tools for the synthesis and functionalization of aromatic compounds, including brominated naphthalenes. Nickel-catalyzed cross-coupling reactions, for instance, are used in the synthesis of important chiral molecules. The Grignard reagent of 1-Bromo-2-methylnaphthalene can undergo an asymmetric cross-coupling reaction using a nickel catalyst to form non-racemic 2,2′-dimethyl-1,1′-binaphthyl, a key chiral ligand and intermediate lookchem.com.

Furthermore, copper-catalyzed reactions have been studied for the direct arylation of β-dicarbonyl compounds using substrates like 2-bromobenzoic acids, showcasing the utility of bromo-aromatics in forming new carbon-carbon bonds acs.org. While not a direct synthesis of this compound, these strategies highlight the synthetic potential of the compound once formed. Metal catalysts, particularly those based on heavy metals and bromine compounds, are also employed in the oxidation of methylnaphthalene derivatives to naphthalenecarboxylic acids, an important industrial process google.com.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are paramount in modern organic synthesis due to their efficiency in forging carbon-carbon bonds under relatively mild conditions. For substrates like this compound, several palladium-catalyzed reactions are applicable, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents onto the naphthalene core, starting from the bromo-functionalized precursor.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aryl halides. The catalytic cycle is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, migratory insertion of the alkene, and a β-hydride elimination step.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. It typically employs a palladium catalyst along with a copper(I) co-catalyst and an amine base.

Below is a table summarizing examples of palladium-catalyzed coupling reactions involving bromo-naphthalene derivatives, illustrating the scope and utility of these methods.

| Coupling Reaction | Reactants | Catalyst System | Product | Yield (%) |

| Suzuki-Miyaura | 1-Bromo-2-methylnaphthalene, Naphthalene-1-boronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 2-Methyl-1,1'-binaphthalene | High |

| Heck | 2-Bromo-6-methoxynaphthalene, Ethylene | Palladium catalyst | Intermediate for Naproxen | N/A |

| Sonogashira | 1-Bromo naphthalene, Phenylacetylene | Pd₂(dba)₃/CuI, PPh₃, Et₃N | 1-(Phenylethynyl)naphthalene | 95% |

Asymmetric Cross-Coupling Reactions for Chiral Binaphthalenes

The synthesis of chiral binaphthalenes is of significant interest due to their application as chiral ligands and auxiliaries in asymmetric catalysis. The axial chirality of these molecules arises from restricted rotation around the C-C single bond connecting the two naphthalene rings, a phenomenon known as atropisomerism. Asymmetric cross-coupling reactions provide a direct route to enantiomerically enriched or pure binaphthalenes.

While palladium catalysts are widely used, nickel catalysts have emerged as powerful alternatives, often exhibiting unique reactivity and selectivity. In the context of asymmetric synthesis, chiral nickel catalyst systems have been successfully employed for the enantioselective synthesis of binaphthalenes.

A notable example is the asymmetric cross-coupling of this compound. This reaction can be achieved through a Kumada-type coupling, which involves the reaction of a Grignard reagent with an organic halide. By employing a chiral nickel catalyst, the coupling of the Grignard reagent derived from this compound can proceed enantioselectively to produce non-racemic 2,2'-dimethyl-1,1'-binaphthyl. The success of this enantioselective transformation hinges on the design of the chiral ligand that coordinates to the nickel center, creating a chiral environment that directs the formation of one enantiomer over the other. Nickel catalysts are often favored for such reactions due to their lower cost and distinct catalytic properties compared to palladium. The choice of ligand is critical in controlling the enantioselectivity of the coupling reaction.

Detailed research findings on specific chiral nickel catalyst systems for this transformation highlight the importance of the ligand structure in achieving high enantiomeric excess.

| Reactant | Coupling Partner | Catalyst System | Product | Enantiomeric Excess (ee) |

| This compound | (1-methylnaphthalen-2-yl)magnesium bromide | Chiral Nickel-Phosphine Complex | (R/S)-2,2'-Dimethyl-1,1'-binaphthyl | High |

The Suzuki-Miyaura coupling is a powerful method for the synthesis of sterically hindered biaryls, including substituted binaphthalenes. The steric hindrance around the coupling sites can pose a significant challenge, often requiring carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent.

The synthesis of 2-methyl-1,1'-binaphthalene from 1-bromo-2-methylnaphthalene and naphthalene-1-boronic acid serves as a key example of constructing a sterically hindered biaryl system via Suzuki coupling. arkat-usa.org Although this specific example starts with a constitutional isomer of the target compound, the principles apply to the coupling of this compound as well. The presence of the methyl group ortho to the site of coupling increases the steric bulk, which can impede the reaction.

To overcome the challenges associated with steric hindrance, specialized ligands and robust bases are often employed. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the activity of the palladium catalyst, facilitating the oxidative addition and reductive elimination steps. organic-chemistry.orgorganic-chemistry.org Strong bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases in promoting the transmetalation step, which can be particularly sluggish for sterically demanding substrates. arkat-usa.org The choice of solvent can also play a crucial role in solubilizing the reactants and catalyst and influencing the reaction rate and yield.

Research in this area focuses on the development of highly active catalyst systems that can efficiently couple sterically demanding substrates under mild conditions, providing access to a wide range of functionally and structurally diverse biaryl compounds.

Reaction Mechanisms and Pathways Involving 2 Bromo 1 Methylnaphthalene

Electrochemical Reactivity

The electrochemical behavior of brominated naphthalenes provides a window into their reduction mechanisms and the fate of the resulting intermediates. While direct studies on 2-bromo-1-methylnaphthalene are limited, extensive research on its isomer, 1-bromo-2-methylnaphthalene (B105000), offers valuable analogous insights. The electrochemical reduction of these compounds typically involves the cleavage of the carbon-bromine (C-Br) bond.

The initial step in the electrochemical reduction of a compound like 1-bromo-2-methylnaphthalene is the addition of an electron to form a transient radical anion. sigmaaldrich.com This radical anion is central to the subsequent chemical transformations, primarily the dissociation of the C-Br bond. sigmaaldrich.com The cleavage of this bond results in the formation of a bromide anion and an organic radical. sigmaaldrich.com

A key area of investigation in the electroreduction of halogenated aromatic compounds is whether the process occurs via a stepwise or a concerted mechanism. sigmaaldrich.com

Stepwise Mechanism: In this pathway, the electron transfer and the bond cleavage are distinct, sequential events. The initial electron uptake forms a radical anion intermediate, which then undergoes C-Br bond dissociation. sigmaaldrich.comfishersci.com For aromatic halides, the stepwise reaction is generally the preferred dissociation pathway. sigmaaldrich.com

Concerted Mechanism: In this mechanism, the electron transfer and the C-Br bond cleavage occur simultaneously in a single step, without the formation of a stable radical anion intermediate. fishersci.com

Following the C-Br bond cleavage in the stepwise mechanism, a 2-methylnaphthalene (B46627) radical is formed. nih.gov These radicals can then react with each other to form a stable closed-shell dimer. sigmaaldrich.com Specifically, the coupling of two 2-methylnaphthalene radicals can lead to the formation of 2,2'-dimethyl-1,1'-binaphthalene. sigmaaldrich.comnih.gov This dimerization process is a key reaction pathway for the organic radicals generated during the electroreduction.

This process of radical formation and subsequent coupling can extend beyond simple dimerization. The repeated covalent coupling of aryl radicals is a method used for the synthesis of graphene-like films, indicating that under appropriate conditions, the electroreduction of this compound could lead to electropolymerization. sigmaaldrich.comvt.edu The experimental results for related compounds show the formation of an insoluble final product on the electrode surface, which is indicative of electro-polymerization. vt.edu

| Starting Material | Intermediate Species | Primary Product | Potential Side-Products/Further Reactions |

|---|---|---|---|

| 1-Bromo-2-methylnaphthalene | 1-Bromo-2-methylnaphthalene radical anion, 2-methylnaphthalene radical | 2,2'-Dimethyl-1,1'-binaphthalene (dimer) | Polymerization products |

To experimentally observe the transient species and elucidate the reaction mechanism, spectro-electrochemical techniques are employed. sigmaaldrich.com By combining spectroscopic measurements (like UV-Vis, IR, and CD spectroscopy) with electrochemical methods, it is possible to monitor the evolution of reaction intermediates in situ. sigmaaldrich.com

Theoretical calculations of the UV-Vis, IR, and Circular Dichroism (CD) spectra for the different species involved in the electroreduction of 1-bromo-2-methylnaphthalene (the parent molecule, the radical anion, the organic radical, and the dimer) have been performed to suggest experimental methods for monitoring the reaction's time evolution. sigmaaldrich.com These theoretical spectra predict distinct absorption peaks for each species, which would allow for their identification and tracking during a spectro-electrochemical experiment. sigmaaldrich.com For example, the radical anion is expected to have characteristic absorption peaks that differ from the parent molecule and the final products. sigmaaldrich.com

Carbon-Bromine Bond Dissociation in the Radical Anion

Thermal Degradation and Pyrolysis

The behavior of this compound under high temperatures is crucial for understanding its environmental fate and potential to form hazardous byproducts in fire situations.

In the gas-phase pyrolytic thermal degradation of 2-bromophenol (B46759) at temperatures below 700 °C, one of the observed reaction pathways leads to the formation of naphthalene (B1677914) and bromonaphthalene . The proposed mechanism involves the formation of a 2-bromophenoxyl radical, which then decomposes through the elimination of carbon monoxide (CO) to form a bromocyclopentadienyl radical. Subsequent radical recombination and rearrangement reactions of these cyclopentadienyl (B1206354) radicals can lead to the formation of the more stable naphthalene and bromonaphthalene structures.

This pathway highlights a potential route for the formation of bromonaphthalenes from the thermal decomposition of other brominated aromatic compounds, although it does not directly describe the degradation of this compound itself.

| Precursor | Key Intermediates | Observed Products |

|---|---|---|

| 2-Bromophenol | 2-Bromophenoxyl radical, Bromocyclopentadienyl radical | Naphthalene, Bromonaphthalene, Dibenzo-p-dioxin (DD), 1-Monobromodibenzo-p-dioxin (1-MBDD) |

Photochemical Reactions

Aryl halides, including this compound, can undergo photochemical dehalogenation, typically upon irradiation with UV light. acs.orgworktribe.com This process is highly relevant for the environmental fate of such compounds. The reaction often proceeds via a facile radical chain mechanism under mild conditions, requiring a base and a hydrogen donor like methanol (B129727) or isopropanol. acs.orgacs.org

The proposed mechanism involves several key steps:

Initiation: The reaction is initiated by the absorption of UVA light by a complex formed between the bromoarene and a base, such as methoxide. acs.orgworktribe.com This interaction, facilitated by halogen bonding, weakens the C-Br bond, making it susceptible to cleavage. acs.org Another pathway involves photo-induced electron transfer (PET), where a photocatalyst, excited by light, transfers an electron to the aryl halide. nih.govresearchgate.net This forms a radical anion that rapidly dissociates, cleaving the C-Br bond.

Propagation: The aryl radical generated in the initiation step abstracts a hydrogen atom from a donor molecule (e.g., methanol), forming the dehalogenated naphthalene product (1-methylnaphthalene) and a new radical. This new radical can then react with the base-bromoarene complex, regenerating the aryl radical and propagating the chain.

Termination: The chain reaction is terminated by the combination of any two radical species.

The efficiency of photo-dehalogenation can be enhanced by using specific photocatalysts. For example, deazaflavins have been shown to be potent reducing photocatalysts for the dehalogenation of bromoarenes through a consecutive photo-induced electron transfer (conPET) mechanism. nih.gov This process can achieve reductive powers comparable to lithium, even under aerobic conditions. nih.gov The reaction involves the photocatalyst absorbing two photons sequentially to drive the reduction of the C-Br bond. researchgate.net

| Mechanism Step | Description |

| Initiation | UV absorption by a bromoarene-base complex weakens the C-Br bond, leading to cleavage. acs.orgworktribe.com Alternatively, photo-induced electron transfer from a catalyst forms a dissociative radical anion. nih.gov |

| Propagation | The resulting aryl radical abstracts a hydrogen atom, forming the product and a new radical that continues the chain. acs.org |

| Termination | Combination of radical species ends the chain reaction. |

Other Reaction Pathways

Arynes are highly reactive intermediates that can be generated from aryl halides. This compound can potentially serve as a precursor to a naphthalene-based aryne, specifically a methyl-substituted didehydronaphthalene. The generation of arynes from bromoarenes is typically achieved by treatment with a very strong base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

A closely related reaction involves 2-bromo-1-naphthol, which reacts with LiTMP to generate the aryne intermediate 2,3-didehydronaphthalene 1-oxide . researchgate.netrsc.org This intermediate is highly reactive and undergoes subsequent reactions. For example, it reacts with arylacetonitriles in a tandem addition-rearrangement pathway to yield 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. researchgate.netrsc.org The reaction is believed to proceed via a non-synchronous [2+2] cycloaddition of an N-lithiated ketenimine with the aryne. researchgate.net The intermediacy of 2,3-didehydronaphthalene 1-oxide was supported by trapping experiments with lithium amides to form 3-amino-1-naphthols. researchgate.net

Similarly, 2,3-didehydronaphthalene, generated from a suitable precursor, can react with various dienes and other trapping agents in cycloaddition reactions. researchgate.net Although not specifically documented for this compound, it is plausible that under strong basic conditions, it could eliminate HBr to form a methyl-substituted didehydronaphthalene, which would then be susceptible to nucleophilic attack or cycloaddition reactions.

The bromine atom and the methyl group on the this compound scaffold provide two distinct handles for functional group interconversions (FGI) and further derivatization, making it a valuable building block in organic synthesis. dergipark.org.trjournalspress.com

Reactions at the C-Br Bond: The carbon-bromine bond is a prime site for modification, most notably through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: this compound can be coupled with arylboronic acids to form C-C bonds, a common strategy for synthesizing more complex biaryl structures. biosynth.com

Other Cross-Couplings: Similar reactions like Stille, Heck, and Sonogashira couplings are also feasible, allowing for the introduction of a wide variety of substituents at the 2-position of the naphthalene core.

Reactions at the Methyl Group: The methyl group can also be functionalized, typically through radical reactions.

Radical Bromination: The methyl group can be brominated using reagents like N-Bromosuccinimide (NBS) under photochemical or radical initiation conditions to form 2-bromo-1-(bromomethyl)naphthalene. dergipark.org.troup.com This introduces a second, more reactive benzylic bromide functional group, which is a versatile precursor for further substitutions.

This dual reactivity allows for sequential and selective functionalization. For instance, a new synthetic route to 2-bromo-3-(bromomethyl)naphthalene (B8671974) was developed, highlighting the importance of such derivatization strategies. dergipark.org.tr The presence of the halogen provides a site for further modification after other synthetic steps have been performed. dergipark.org.tr

| Functional Group | Reaction Type | Reagents | Product Type |

| Bromo Group (C-Br) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-1-methylnaphthalene biosynth.com |

| Methyl Group (C-H) | Radical Bromination | N-Bromosuccinimide (NBS), Light/Initiator | 2-Bromo-1-(bromomethyl)naphthalene dergipark.org.troup.com |

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations

Quantum chemical calculations would provide a theoretical framework for understanding the molecule's behavior and properties at an atomic level.

Density Functional Theory (DFT) Analysis for Molecular Structure and Vibrational Frequencies

DFT analysis, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be the primary method for determining the ground-state equilibrium geometry. This would yield precise data on bond lengths, bond angles, and dihedral angles. Such calculations would reveal steric interactions between the adjacent methyl group and bromine atom and any resulting distortions from a perfectly planar naphthalene (B1677914) ring system.

Furthermore, frequency calculations would predict the compound's vibrational spectra (Infrared and Raman). This theoretical data is invaluable for assigning experimental spectral bands to specific molecular motions, such as C-H stretching, C-C ring vibrations, and the characteristic C-Br stretching frequency. A data table comparing calculated and experimental frequencies would typically be included here.

Ab Initio and HF Methods for Structural Optimization and Electronic Properties

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), could be used to complement DFT studies. While computationally more demanding, they provide an alternative, and sometimes more accurate, description of the electronic structure. A comparative analysis of the geometries and energies obtained from HF and various DFT functionals would offer a deeper understanding of the electron correlation effects within the molecule.

Potential Energy Surface (PES) Scans and Reaction Coordinate Analysis

Potential Energy Surface (PES) scans are instrumental in exploring conformational flexibility and reaction pathways. For 2-Bromo-1-methylnaphthalene, a key analysis would involve scanning the dihedral angle associated with the rotation of the methyl group to determine the rotational barrier. Another critical application would be the analysis of the C-Br bond dissociation pathway, which is fundamental to understanding its reactivity in, for example, cross-coupling reactions. This analysis would identify transition states and calculate activation energies for specific reactions.

HOMO-LUMO Analysis and Electronic Excitation Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions. Calculations would reveal the energies of these frontier orbitals and the resulting HOMO-LUMO energy gap, which is an indicator of chemical stability. The spatial distribution of these orbitals would show that the HOMO is likely localized on the electron-rich naphthalene ring, while the LUMO may have significant contributions from the C-Br antibonding orbital. Time-Dependent DFT (TD-DFT) would be used to predict the electronic absorption spectrum (UV-Vis), correlating calculated excitation energies and oscillator strengths with experimental observations.

Advanced Spectroscopic Techniques

While computational methods provide theoretical spectra, experimental verification is crucial. Advanced spectroscopic techniques would be used to characterize this compound and validate the computational results. Key techniques would include FT-IR, FT-Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy. Although some experimental data like ¹H NMR is available in the literature, a comprehensive spectroscopic profile correlated with theoretical calculations is not yet published.

FT-Raman and FT-IR Spectroscopy for Vibrational Analysis

Vibrational spectral analysis of bromo-methylnaphthalene derivatives has been effectively carried out using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. For the related compound, 1-bromo-2-methylnaphthalene (B105000), FT-IR and FT-Raman spectra have been recorded and analyzed. nih.gov Theoretical calculations using density functional theory (DFT) and ab initio Hartree-Fock (HF) methods with various basis sets aid in the interpretation of the fundamental vibrational frequencies and intensities of the vibrational bands. nih.gov The assignments of wavenumbers are often supported by potential energy distribution (PED) analysis. nih.gov For instance, in a study on 1-methylnaphthalene (B46632), the asymmetric and symmetric stretching vibrations of the methyl group were observed around 2960 cm⁻¹ and 2846 cm⁻¹ respectively. researchgate.net Similar vibrational modes are expected for this compound.

A study on 1-bromo-2-methylnaphthalene demonstrated that the calculated vibrational spectra, particularly when using the B3LYP/6-311++G(d,p) level of theory, show excellent agreement with the experimental FT-IR and FT-Raman spectra. nih.gov This computational approach is also valuable for analyzing the spectra of this compound. The vibrational analysis provides a detailed picture of the molecular structure and bonding within the molecule.

¹H and ¹³C NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of organic compounds like this compound. scribd.comethernet.edu.et These methods provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In ¹H NMR, the chemical shifts, integration of signals, and spin-spin splitting patterns are analyzed to determine the connectivity of protons. libretexts.org For naphthalene derivatives, the aromatic protons typically appear in the downfield region of the spectrum. chemicalbook.com The methyl group protons would appear as a distinct singlet in the upfield region.

¹³C NMR spectroscopy allows for the counting of non-equivalent carbon atoms and provides information about their hybridization state (sp³, sp², etc.). libretexts.org The chemical shifts in ¹³C NMR are influenced by the electronegativity of nearby atoms and the hybridization of the carbon. libretexts.org In this compound, the carbon atom bonded to the bromine would be significantly deshielded and appear at a lower field. Similarly, the sp² hybridized carbons of the naphthalene ring would absorb in the range of 110 to 220 δ. libretexts.org Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish the complete structural connectivity of the molecule. libretexts.org

UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within a molecule and for monitoring the progress of chemical reactions. ubbcluj.roufg.br The absorption of UV or visible light by a molecule like this compound results in the promotion of an electron from a lower energy molecular orbital to a higher energy one, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). ubbcluj.ro

The electronic spectrum of naphthalene derivatives is characterized by π to π* transitions. libretexts.org The presence of substituents like the bromo and methyl groups on the naphthalene ring can cause shifts in the absorption maxima (λmax). libretexts.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic spectra and complement experimental findings. nih.gov For the related 1-bromo-2-methylnaphthalene, TD-DFT calculations have been shown to provide results that are in good agreement with experimental UV-Vis spectra. nih.gov

Furthermore, UV-Vis spectroscopy can be used to monitor reactions involving this compound. For instance, in the electrochemical reduction of 1-bromo-2-methylnaphthalene, UV-Vis spectroscopy, in conjunction with other techniques, has been suggested as a method for monitoring the time evolution of the reaction. mdpi.com Changes in the absorption spectrum can indicate the formation of intermediates and products. researchgate.net

Mass Spectrometry (MS) for Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to identify reaction products. In the context of this compound, mass spectrometry can confirm its molecular formula, C₁₁H₉Br. biosynth.com

The technique is particularly useful for identifying products formed in reactions involving this compound. For example, in studies of the electrochemical reduction of the related 1-bromo-2-methylnaphthalene, mass spectrometry would be essential for identifying the resulting radical species and any subsequent dimerization or polymerization products. mdpi.comunimore.it The fragmentation patterns observed in the mass spectrum can also provide valuable structural information about the molecule and its reaction products. The presence of bromine is often indicated by a characteristic isotopic pattern due to the nearly equal abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules. researchgate.netresearchgate.net It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, it can be a precursor or a component in the synthesis of chiral compounds.

For instance, the electrochemical reduction of 1-bromo-2-methylnaphthalene can lead to the formation of a chiral dimer, 1,1′-binaphthalene, 2,2′-dimethyl. mdpi.com CD spectroscopy would be an ideal method to study the stereochemistry of such a product. Theoretical calculations can be used to predict the CD spectra of the different enantiomers, which can then be compared with experimental data to determine the absolute configuration of the chiral product. mdpi.comacs.org This approach has been successfully applied to determine the absolute configuration of other chiral naphthalene derivatives. acs.org

X-ray Diffractometric Analysis for Solid-State Structures

X-ray diffractometry is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net For a crystalline sample of this compound, single-crystal X-ray diffraction analysis would provide precise information about its bond lengths, bond angles, and the packing of molecules in the crystal lattice.

This technique is also invaluable for characterizing the solid-state structures of reaction products derived from this compound. In cases where single crystals are not available, powder X-ray diffraction (PXRD) can be used, often in conjunction with solid-state NMR and computational modeling, to determine the crystal structure. rsc.orgresearchgate.net The structural information obtained from X-ray analysis is crucial for understanding the physical and chemical properties of the compound in the solid state and for correlating structure with observed spectroscopic data.

Advanced Applications and Research Frontiers of 2 Bromo 1 Methylnaphthalene

Applications in Organic Synthesis as a Building Block

As a reagent and intermediate, 2-bromo-1-methylnaphthalene is valued for its ability to participate in numerous chemical reactions, making it a crucial component in the creation of diverse organic compounds. lookchem.com Its utility is primarily centered on the reactivity of the carbon-bromine bond, which allows for its use as a precursor to a variety of substituted naphthalene (B1677914) derivatives.

The presence of the bromo substituent makes this compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new bonds and are fundamental to modern organic synthesis. The compound is a known intermediate in the synthesis of arylboronic acids, which are subsequently used as partners in Suzuki-Miyaura cross-coupling reactions. biosynth.com

Key coupling reactions involving bromo-naphthalene derivatives include:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-naphthalene with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst to form a new carbon-carbon bond. This method is widely used to synthesize biaryl compounds and other complex architectures. biosynth.comlmaleidykla.ltchemrxiv.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form a carbon-nitrogen bond by coupling the bromo-naphthalene with an amine. tandfonline.comnih.gov This is a critical transformation for synthesizing arylamines, which are common structures in pharmaceuticals and electronic materials.

These reactions demonstrate the role of this compound as a versatile scaffold, allowing for the systematic introduction of various functional groups onto the naphthalene core.

Table 1: Key Cross-Coupling Reactions for Naphthalene Functionalization

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid/Ester | This compound | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or Vinyl-substituted Naphthalene |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | This compound | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand, Base | N-Aryl Naphthalene Derivative |

| Nickel-Catalyzed Coupling | Grignard Reagent (e.g., ArMgBr) | Bromo-naphthalene Isomer | Ni Catalyst with Chiral Ligand | Biaryl Compound |

The functionalized naphthalenes synthesized from this compound and its isomers serve as intermediates for a range of specialty chemicals. These include compounds with applications in pharmaceuticals, agrochemicals, and the manufacturing of dyes. lookchem.com

Notable research findings include:

Chiral Ligands: The closely related isomer, 1-bromo-2-methylnaphthalene (B105000), undergoes an asymmetric cross-coupling reaction with its corresponding Grignard reagent. sigmaaldrich.com This reaction, facilitated by a nickel catalyst, produces non-racemic 2,2′-dimethyl-1,1′-binaphthyl, a class of chiral ligands essential for asymmetric synthesis. sigmaaldrich.com

Pharmaceutical Precursors: Substituted bromo-naphthalenes are used in the synthesis of complex molecular frameworks with potential biological activity. For instance, 2-bromo-1-formamidonaphthalenes, a related class of compounds, have been used in Suzuki cross-coupling reactions to create key intermediates for the synthesis of the potent antitumor agents diazonamide A and B. uwindsor.ca

These examples highlight how the initial derivatization of a simple bromo-naphthalene scaffold opens pathways to high-value, complex molecules.

Table 2: Synthesis of Specialty Chemicals from Bromo-Naphthalene Intermediates

| Starting Material Isomer | Reaction Type | Product | Application Area | Reference |

| 1-Bromo-2-methylnaphthalene | Asymmetric Ni-catalyzed cross-coupling | 2,2′-Dimethyl-1,1′-binaphthyl | Chiral Ligands | sigmaaldrich.com |

| 2-Bromo-1-formamidonaphthalene | Suzuki-Miyaura cross-coupling | Diazonamide precursor | Antitumor Agents | uwindsor.ca |

| 2-Bromonaphthalene (B93597) | Lithiation and reaction with Bphen | NBphen | OLED Electron Transport Materials | google.com |

Functional Materials Science

The naphthalene scaffold possesses excellent physicochemical and spectroscopic properties, making its derivatives attractive for materials science applications. researchgate.netdergipark.org.tr Halogenated naphthalenes like this compound are crucial starting materials because the halogen provides a handle for further derivatization, leading to the creation of functional materials for electronics, sensors, and energy applications. dergipark.org.trossila.com

Naphthalene derivatives are known for their fluorescent properties and are used as building blocks for sensors and marker chromophore units. researchgate.netdergipark.org.tr The ability to functionalize the naphthalene core via the bromo group allows for the fine-tuning of its photophysical properties.

Ion Sensing: Research on the isomer 1-bromo-2-methylnaphthalene has shown its application in the selective sensing of copper (Cu(II)) ions at trace levels. sigmaaldrich.com This sensing mechanism is based on the dynamic phosphorescence quenching of the naphthalene derivative, a process that can be performed without deoxygenation. sigmaaldrich.com

Fluorophores: Other halogenated naphthalenes, such as 2-bromo-6-fluoronaphthalene (B1267477), are used as building blocks in the synthesis of semiconducting materials that act as fluorophores in organic light-emitting diodes (OLEDs). ossila.com Similarly, N-(6-bromonaphthalen-2-yl)methanesulfonamide has been used as a key intermediate in the synthesis of fluorescent models of cholesterol. nih.gov

The rigid, aromatic structure of naphthalene is beneficial for creating materials with good charge transport capabilities and thermal stability, which are desirable for organic electronics.

Semiconducting Materials: Fluorinated naphthalene derivatives like 2-bromo-6-fluoronaphthalene are used to construct semiconducting molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com Fluorination can enhance intermolecular interactions and improve charge transport. ossila.com

Conjugated Polymers: Brominated naphthalene precursors are utilized in on-surface synthesis to create novel polymers. For example, bis-bromomethyl naphthalene has been used to generate poly(o-naphthylene vinylene), a conjugated polymer, directly on a gold surface through dehalogenative homocoupling. nih.gov

Electron Transport Materials: A patent describes a method for preparing an OLED electron transport material, NBphen, by reacting 2-bromonaphthalene with metal lithium and subsequently with 4,7-diphenyl-1,10-phenanthroline (B7770734) (Bphen). google.com

While direct synthesis of HTMs from this compound is not extensively documented, its role as a building block is critical. The ability to create complex, functionalized naphthalene structures through the cross-coupling reactions described in section 5.1.1 allows for the rational design of novel HTMs. By attaching different amine-containing groups or other aromatic systems to the this compound scaffold, researchers can systematically tune the electronic and physical properties of the resulting molecules to optimize performance in OLED devices. The development of high-performance organic electroluminescence materials is a primary focus for achieving high-efficiency and long-lifetime OLEDs, and versatile building blocks are essential to this effort. researchgate.net

Table 3: Applications of Bromo-Naphthalene Derivatives in Materials Science

| Application Area | Bromo-Naphthalene Isomer Used | Specific Function/Material | Key Finding | Reference |

| Sensors | 1-Bromo-2-methylnaphthalene | Phosphorescent Sensor | Selective sensing of Cu(II) ions via phosphorescence quenching. | sigmaaldrich.com |

| OLEDs | 2-Bromo-6-fluoronaphthalene | Fluorophore Precursor | Used to synthesize semiconducting fluorophores for OLEDs. | ossila.com |

| OLEDs | 2-Bromonaphthalene | Electron Transport Material | Synthesis of NBphen, an electron transport material. | google.com |

| Polymers | 2,3-Bis(bromomethyl)naphthalene | Polymer Precursor | On-surface synthesis of conjugated polymers. | nih.gov |

| Organic Electronics | 2-Bromo-6-fluoronaphthalene | Semiconductor Precursor | Building block for materials in OFETs and OPVs. | ossila.com |

Medicinal Chemistry and Agrochemical Research

This compound serves as a key intermediate in the synthesis of a variety of organic compounds, including those with potential applications in the pharmaceutical and agrochemical industries. lookchem.comechemi.com Its utility stems from the reactivity of the bromine atom, which can be readily substituted or used as a handle in cross-coupling reactions to build more complex molecular architectures. guidechem.com Research has shown its use in preparing boronic acids, which are pivotal intermediates for creating carbon-carbon bonds in the synthesis of elaborate molecules. acs.orgnih.gov This reactivity makes it a valuable precursor for developing new drugs and agrochemicals. lookchem.comguidechem.com For example, it is used as a starting material in the synthesis of pyrimidine (B1678525) derivatives designed as modulators of prostaglandin (B15479496) receptors, which have therapeutic potential. google.com

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Reagents/Catalysts | Product Class | Reference |

|---|---|---|---|

| Miyaura Borylation | Pinacol borane, PdCl₂(dppf), Triethylamine | Naphthalenyl Boron Pinacolate | acs.orgnih.gov |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Biaryl compounds | biosynth.com |

| Nucleophilic Substitution | Various nucleophiles | Functionalized naphthalenes | guidechem.com |

The naphthalene scaffold is a common feature in many bioactive molecules. This compound is a strategic precursor for introducing this scaffold into new chemical entities. lookchem.combiosynth.com Its ability to undergo various chemical transformations allows for the synthesis of a diverse range of naphthalene derivatives. lookchem.com These derivatives are explored for various biological activities. For instance, it has been used in the synthesis of phenacene-helicene hybrids, complex polycyclic aromatic hydrocarbons with unique structural and electronic properties that are of interest in materials science and potentially in medicinal applications. acs.orgnih.gov Furthermore, patent literature indicates its use as a reactant in the creation of inhibitors for histone demethylase KDM2B, which are being investigated for cancer treatment. google.com

While this compound is a versatile naphthalene-based building block, its direct role in the mainstream industrial synthesis of the anti-inflammatory drug Naproxen is not the standard route. The synthesis of Naproxen typically involves precursors like 2-methoxy-6-bromonaphthalene. However, the broader family of brominated naphthalenes is crucial in medicinal chemistry for developing anti-inflammatory agents. ambeed.com this compound is specifically cited in patent literature as a starting material for synthesizing novel pyrimidine derivatives that act as modulators for prostaglandin E2 (PGE2) receptors. google.com Since PGE2 is a key mediator of inflammation, these resulting compounds are investigated for their potential as anti-inflammatory drugs. google.com

Environmental and Industrial Relevance

Brominated naphthalenes, as a class of brominated organic compounds, raise environmental concerns due to their persistence. ontosight.ai Many brominated flame retardants are known to be persistent, bioaccumulative, and toxic. nih.gov These compounds can be resistant to natural biodegradation processes and may accumulate in the environment. ontosight.ai

The environmental fate of these compounds is often studied through their degradation pathways. Photodegradation, or the breakdown of compounds by light, is a significant process for halogenated naphthalenes. cdnsciencepub.com Studies on related compounds, like chloronaphthalenes and 1-bromonaphthalene (B1665260), show they can undergo photodecomposition when exposed to ultraviolet light. cdnsciencepub.comresearchgate.net For instance, 1-bromonaphthalene primarily forms radical products like naphthalene and binaphthyls upon photolysis. cdnsciencepub.com Similarly, other brominated compounds are known to be light-sensitive and can undergo photodegradation.

Biodegradation of brominated compounds, including flame retardants, can occur under specific environmental conditions. nih.govmdpi.com Anaerobic conditions, in particular, have been shown to facilitate the debromination of these chemicals, although this process can sometimes lead to metabolites of varying toxicity. nih.gov Research on the biodegradation of 2-methylnaphthalene (B46627) (the parent compound) shows it can be oxidized by soil bacteria into products like 2-naphthoic acid, indicating that microbial degradation pathways for the naphthalene core exist. chemicalbook.com However, the presence of bromine atoms, as in this compound, significantly impacts the compound's stability and degradation rate compared to its non-brominated counterpart. ontosight.aipops.int

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-bromonaphthalene |

| 2-methoxy-6-bromonaphthalene |

| 2-methylnaphthalene |

| 2-naphthoic acid |

| Binaphthyls |

| Naphthalene |

| Naproxen |

| Pinacol borane |

Environmental Degradation of Brominated Naphthalenes

Microbial Degradation and Debromination Products

The microbial degradation of halogenated polycyclic aromatic hydrocarbons (PAHs) is a key area of environmental research. While direct studies on this compound are limited, the metabolic pathways for related compounds like naphthalene and methylnaphthalenes have been extensively studied, providing a basis for predicting its fate in microbial systems. frontiersin.orgmdpi.com

Microorganisms, particularly bacteria such as Pseudomonas, Rhodococcus, and Mycobacterium, are known to degrade PAHs. frontiersin.orgresearchgate.net The degradation of substituted naphthalenes can proceed via several pathways, often initiated by oxygenase enzymes that hydroxylate the aromatic ring. nih.gov For methylnaphthalenes, degradation can start with either oxidation of the methyl group or hydroxylation of the naphthalene ring. frontiersin.org For instance, Pseudomonas putida CSV86 metabolizes 2-methylnaphthalene by hydroxylating the methyl group to form 2-hydroxymethylnaphthalene, which is then converted to 2-naphthoic acid. frontiersin.org

Under anaerobic conditions, the degradation of 2-methylnaphthalene by sulfate-reducing bacteria follows a different route, beginning with the addition of fumarate (B1241708) to the methyl group. nih.govnih.gov This leads to the formation of (naphthyl-2-methyl)succinic acid, which is further metabolized to 2-naphthoic acid. nih.gov This 2-naphthoic acid is a central intermediate that also appears in the anaerobic degradation of naphthalene itself. nih.govnih.gov

For this compound, two primary initial transformation routes are plausible:

Attack on the Methyl Group: Similar to methylnaphthalene degradation, the methyl group at the C1 position could be oxidized to a carboxylic acid, forming 2-bromo-1-naphthoic acid.

Debromination: The bromine atom at the C2 position could be removed. Reductive debromination is a common mechanism for the microbial degradation of brominated compounds, particularly under anaerobic conditions. researchgate.net This would yield 1-methylnaphthalene (B46632), a well-studied degradable PAH. mdpi.com

Following these initial steps, the resulting intermediates would likely enter the established naphthalene degradation pathways. For example, 1-methylnaphthalene is degraded by various bacteria, including Neptunomonas naphthovorans. mdpi.com The degradation of the naphthalene ring itself typically proceeds through the formation of intermediates like dihydroxynaphthalene, which is then subject to ring cleavage, leading to compounds like salicylate (B1505791) or gentisate that can enter central metabolic pathways. nih.gov

The table below summarizes the key microbial players and the initial proposed metabolites in the degradation of compounds related to this compound.

| Organism/Group | Substrate | Key Initial Metabolites/Products | Metabolic Condition |

| Pseudomonas putida CSV86 | 2-Methylnaphthalene | 2-Hydroxymethylnaphthalene, 2-Naphthoic Acid | Aerobic |

| Sulfate-reducing bacteria | 2-Methylnaphthalene | (Naphthyl-2-methyl)succinic acid, 2-Naphthoic acid | Anaerobic |

| Neptunomonas naphthovorans | 1-Methylnaphthalene | Not specified | Aerobic |

| Rhodococcus sp. | Naphthalene | Salicylate, Gentisate, Phthalate | Aerobic |

Detection and Monitoring of Halogenated Hydrocarbons

The detection and monitoring of halogenated hydrocarbons like this compound in environmental matrices are critical for assessing contamination and exposure. Due to their persistence and potential toxicity, sensitive and selective analytical methods are required. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of such compounds. nih.gov It separates volatile and semi-volatile compounds in a sample with high resolution, and the mass spectrometer provides structural information for precise identification and quantification. nih.gov For complex environmental samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers enhanced separation capacity and sensitivity, which is crucial for distinguishing isomers and resolving co-eluting compounds. gcms.czrsc.org

Specific applications and methods relevant to the detection of brominated naphthalenes include:

Supercritical Fluid Chromatography-Microwave-Induced Plasma Mass Spectrometry (SFC-MIP-MS): This technique has been successfully used for the determination of halogenated hydrocarbons at trace levels. Notably, 1-bromo-2-methylnaphthalene has been used as a test compound in the development of this method, demonstrating its utility for analyzing such analytes. sigmaaldrich.comsigmaaldrich.com

Atmospheric Monitoring: Monitoring programs for long-range atmospheric pollutants have detected related compounds like 1- and 2-methylnaphthalene in air and precipitation samples, indicating their environmental presence and transport. miljodirektoratet.nomiljodirektoratet.no While this compound itself is not typically a target analyte in these routine programs, the methods used are adaptable for its detection.

Spectroscopic Methods: For research purposes, spectroscopic techniques such as UV-VIS, IR, and NMR can be used to characterize the compound and monitor its reactions, including its electrochemical reduction which leads to debromination. nih.govmdpi.com

The following table outlines the primary analytical techniques used for the detection and monitoring of this compound and related halogenated hydrocarbons.

| Analytical Technique | Abbreviation | Application Notes | Reference |

| Gas Chromatography-Mass Spectrometry | GC-MS | Standard method for identification and quantification of volatile and semi-volatile organic compounds. | nih.gov |

| Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry | GCxGC-TOFMS | Provides superior separation for complex mixtures, enhancing peak capacity and resolution of isomers. | gcms.czrsc.org |

| Supercritical Fluid Chromatography-Microwave-Induced Plasma Mass Spectrometry | SFC-MIP-MS | Used for trace-level determination of halogenated compounds; 1-bromo-2-methylnaphthalene was used as a test analyte. | sigmaaldrich.comsigmaaldrich.com |

| High-Performance Liquid Chromatography | HPLC | Can be used for the analysis of less volatile compounds or derivatives. | tweedekamer.nl |

Conclusion and Future Research Perspectives

Summary of Key Research Findings

Research surrounding 2-Bromo-1-methylnaphthalene has established its fundamental utility as a crucial intermediate in various chemical transformations. It is a halogenated derivative of 1-methylnaphthalene (B46632), recognized for its reactivity and participation in a wide array of chemical reactions. lookchem.com A significant application lies in its role as a precursor in the synthesis of arylboronic acids, which are essential partners in Suzuki-Miyaura cross-coupling reactions. biosynth.com These reactions are pivotal in creating complex organic molecules.

The compound's reactivity also extends to its use in the synthesis of various heterocyclic compounds. For instance, it has been employed in the creation of naphtho[a]carbazoles and benzo[c]carbazoles, where the Suzuki-Miyaura reaction is a key step. lookchem.com Furthermore, studies have demonstrated its utility in producing benzofuran (B130515) derivatives with high yields. biosynth.com The selective benzylic bromination of 2-methylnaphthalene (B46627) has been a subject of practical synthesis studies, highlighting methods to produce related brominated naphthalene (B1677914) compounds. tandfonline.com

Recent research has also delved into the electrochemical behavior of this compound. Studies on its radical anion have provided insights into the carbon-bromine bond dissociation dynamics, revealing a stepwise mechanism upon electron uptake. mdpi.com This fundamental understanding of its reactivity is crucial for designing new synthetic pathways and applications.

Emerging Trends in this compound Chemistry

The field is witnessing a shift towards the development of more efficient and sustainable synthetic methods involving this compound. An emerging trend is the focus on transition metal-free synthetic approaches. For example, an efficient, low-cost, and rapid synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) from naphthalene has been reported, showcasing a modular approach that can be utilized for creating various naphthalene derivatives. dergipark.org.trdergipark.org.tr

Another significant trend is the application of this compound in the development of advanced materials. Naphthalene derivatives, synthesized from precursors like 2-bromonaphthalene (B93597), are being explored for their potential in organic photo-electronic materials due to their stable structure and ease of halogenation. nih.gov These materials are being investigated for use in ambipolar field-effect transistors. nih.gov

Furthermore, there is growing interest in the use of palladium nanoparticles as catalysts in cross-coupling reactions involving aryl halides like this compound. mdpi.com These nanocatalysts offer advantages such as high chemical stability, cost-efficiency, and reusability, aligning with the principles of green chemistry. mdpi.com The synthesis of novel cyclophanes incorporating naphthalene moieties also represents a new frontier, with potential applications in optoelectronics and chiral materials. acs.org

Interdisciplinary Research Opportunities

The unique properties of this compound and its derivatives open up numerous avenues for interdisciplinary research. In medicinal chemistry, this compound serves as a valuable building block for the development of new pharmaceutical compounds. lookchem.com Its derivatives are being investigated for their potential as anti-cancer agents and kinase inhibitors. chemshuttle.com The synthesis of 1,8-naphthalimide (B145957) derivatives, which have shown a wide range of biological activities, also presents a significant area for interdisciplinary collaboration between chemists and biologists. rsc.org

The intersection of materials science and this compound chemistry is another promising area. The development of naphthalene-based organic semiconductors for electronic devices requires collaboration between organic chemists, physicists, and engineers. nih.gov The exploration of these materials in light-emitting polymers and other optoelectronic applications highlights the need for a multidisciplinary approach. acs.org

Finally, the study of the environmental fate and transformation of naphthalene derivatives, including those synthesized from this compound, is an area where analytical chemistry, environmental science, and toxicology can converge. Understanding the photo-oxidation and biodegradation of these compounds is crucial for assessing their environmental impact. scirp.org The interdisciplinary nanoscience field also offers platforms for investigating the properties and applications of materials derived from this compound at the nanoscale. au.dk

Q & A

Basic Research Question